tert-Butyl 3-(2-cyanoethoxy)propanoate
Description
tert-Butyl 3-(2-cyanoethoxy)propanoate is a tert-butyl ester derivative of propanoic acid featuring a 2-cyanoethoxy substituent. The cyanoethoxy group introduces a nitrile functionality, which can serve as a precursor for further transformations, such as hydrolysis to carboxylic acids or reduction to amines. Its tert-butyl ester moiety enhances stability and solubility in non-polar solvents, facilitating purification and handling .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanoethoxy)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-5,7-8H2,1-3H3 |
InChI Key |
COVBFTMWOWOCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-(2-cyanoethoxy)propanoate can be synthesized through the reaction of tert-butyl acrylate with 2-cyanoethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-cyanoethoxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(2-cyanoethoxy)propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the development of biochemical probes and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-cyanoethoxy)propanoate involves its reactivity with various functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to act as a versatile building block in organic synthesis .
Comparison with Similar Compounds
Key Observations :
- Azide derivatives (e.g., ) are pivotal in bioconjugation due to their compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Hydroxyethoxy analogs (e.g., ) are more polar and prone to hydrogen bonding, making them suitable for hydrophilic drug intermediates.
- Bromo/tosyloxy derivatives (e.g., ) are highly reactive in coupling reactions, enabling C-C or C-N bond formation.
- Cyanoethoxy group offers distinct reactivity, such as conversion to primary amines (via hydrogenation) or carboxylic acids (via hydrolysis), which are critical in prodrug design .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Solubility |
|---|---|---|---|---|
| tert-Butyl 3-(2-azidoethoxy)propanoate | C₁₀H₁₉N₃O₃ | 229.28 | Clear oil | Organic solvents |
| tert-Butyl 3-(2-hydroxyethoxy)propanoate | C₉H₁₈O₄ | 190.23 | Oil | Polar solvents |
| tert-Butyl 3-(2-bromoethoxy)propanoate | C₉H₁₇BrO₃ | 275.14 | Oil | DCM, THF |
| This compound | C₁₀H₁₇NO₃ | 199.25 (estimated) | Oil (inferred) | Ethyl acetate, THF |
Notes:
- Cyanoethoxy derivatives are expected to exhibit moderate polarity due to the nitrile group, balancing solubility in both polar and non-polar media.
- Bromo and tosyloxy analogs (e.g., ) often require inert conditions due to their sensitivity to moisture or light.
Research Findings and Case Studies
- Case Study 1: tert-Butyl 3-(2-azidoethoxy)propanoate was used in the synthesis of Cu(I)-microdevices for biocompatible imaging, leveraging its azide group for bioorthogonal tagging .
- Case Study 2 : Bromoethoxy analogs (e.g., ) facilitated the preparation of spirocyclic compounds in antiviral drug development, highlighting their versatility in complex molecule assembly.
- Case Study 3 : Hydroxyethoxy derivatives (e.g., ) were critical in synthesizing indoleamine 2,3-dioxygenase 1 (IDO1) degraders, underscoring their role in modulating protein-protein interactions .
Biological Activity
Introduction
tert-Butyl 3-(2-cyanoethoxy)propanoate is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Understanding the biological activity of this compound involves exploring its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets within biological systems. The compound's cyano group can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing metabolic pathways and cellular functions. Additionally, the ester group can be hydrolyzed to release active carboxylic acids that participate in biochemical processes.
Key Mechanisms
- Bioreduction : The cyano group can be reduced to form amines, which may exhibit different biological activities.
- Ester Hydrolysis : The hydrolysis of the ester bond can release active metabolites that may exert pharmacological effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 3-(2-nitrophenyl)propanoate | Contains a nitro group | Antimicrobial, anticancer |
| tert-Butyl 3-(2-aminophenyl)propanoate | Contains an amino group | Modulates enzyme activity |
| This compound | Contains a cyano group | Potential antimicrobial and anticancer |
The presence of different functional groups significantly influences the biological activity of these compounds. For instance, while the nitro group in tert-butyl 3-(2-nitrophenyl)propanoate contributes to its antimicrobial properties, the cyano group in this compound may provide a different spectrum of activity.
Antimicrobial Activity
A study investigating various derivatives of cyano-containing compounds found that this compound exhibited notable antimicrobial properties against several bacterial strains. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control groups.
Anticancer Properties
Research published on the anticancer effects of similar compounds indicates that this compound may also possess cytotoxic effects against cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanistic Studies
Further mechanistic studies have indicated that the compound may interact with key signaling pathways involved in cell proliferation and apoptosis. For example, it was observed to inhibit the Akt/mTOR pathway, which is crucial for cell survival and growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
